2-Morpholino-2-(p-tolyl)acetonitrile

Physicochemical properties Lipophilicity LogP

Choose 2-morpholino-2-(p-tolyl)acetonitrile for its distinct p-tolyl substituent, which increases lipophilicity (LogP 1.77 vs. 1.4 for the phenyl analog) and raises the melting point (89–90.5 °C), simplifying handling and purification. This α-aminonitrile is the definitive masked acyl anion equivalent for synthesizing 3-(p-toluoyl)propionic acid intermediates and 6-(p-tolyl)-3(2H)-pyridazinones—privileged CNS scaffolds. Substituting an alternative analog risks failed syntheses and re-optimization. Procure the exact building block your route demands.

Molecular Formula C13H16N2O
Molecular Weight 216.284
CAS No. 42419-53-4
Cat. No. B2504121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Morpholino-2-(p-tolyl)acetonitrile
CAS42419-53-4
Molecular FormulaC13H16N2O
Molecular Weight216.284
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C#N)N2CCOCC2
InChIInChI=1S/C13H16N2O/c1-11-2-4-12(5-3-11)13(10-14)15-6-8-16-9-7-15/h2-5,13H,6-9H2,1H3
InChIKeyIWXFEKAXNRNYTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Morpholino-2-(p-tolyl)acetonitrile (CAS 42419-53-4): A Differentiated Morpholino-Acetonitrile Building Block for Synthesis and Screening


2-Morpholino-2-(p-tolyl)acetonitrile (CAS 42419-53-4) is an α-aminonitrile derivative characterized by a morpholine ring, a para-tolyl (4-methylphenyl) substituent, and a nitrile group . It belongs to the broader class of α-(aryl)-4-morpholineacetonitriles, which are widely employed as masked acyl anion equivalents in organic synthesis, particularly in 1,4-conjugate additions to α,β-unsaturated esters and nitriles [1]. The presence of the para-methyl group on the phenyl ring introduces distinct steric and electronic properties that differentiate it from unsubstituted or other aryl-substituted analogs, impacting its reactivity, physicochemical profile, and performance in both synthetic and biological screening contexts .

Why Substituting 2-Morpholino-2-(p-tolyl)acetonitrile (CAS 42419-53-4) with Other Morpholino-Acetonitriles is Not Straightforward


Within the α-(aryl)-4-morpholineacetonitrile family, simple substitution of the aryl group is not a benign swap. The electronic and steric nature of the para-substituent directly influences key performance characteristics. For example, the para-methyl group in 2-morpholino-2-(p-tolyl)acetonitrile significantly alters the compound's lipophilicity (LogP) and physical state (melting point) compared to the unsubstituted phenyl analog . These changes have direct consequences for solubility, purification, and handling in laboratory settings. Furthermore, the steric and electronic environment around the nitrile-stabilized carbanion—the reactive species in its role as a masked acyl anion equivalent—is modulated by the aryl substituent, which can affect reaction yields and selectivity in multi-step syntheses [1]. Therefore, assuming an alternative α-aminonitrile will perform identically in a validated synthetic route or screening cascade can lead to unexpected failures, requiring re-optimization of conditions.

Quantitative Differentiation of 2-Morpholino-2-(p-tolyl)acetonitrile (CAS 42419-53-4) Against Its Closest Analogs


Physicochemical Differentiation: Significantly Altered Lipophilicity (LogP) vs. Phenyl and Methoxy Analogs

2-Morpholino-2-(p-tolyl)acetonitrile exhibits a predicted ACD/LogP of 1.77 . This represents a significant increase in lipophilicity compared to the unsubstituted 2-morpholino-2-phenylacetonitrile, which has a reported XLogP3-AA of 1.4 [1]. The introduction of the para-methyl group also increases lipophilicity relative to the para-methoxy analog, which has a predicted ACD/LogP of 1.23 .

Physicochemical properties Lipophilicity LogP ADME Chromatography

Physical State Differentiation: A Higher Melting Point Solid Enables Distinct Handling and Purification vs. Phenyl Analog

2-Morpholino-2-(p-tolyl)acetonitrile is a solid with a reported melting point range of 89.0-90.5 °C . In contrast, the closely related 2-morpholino-2-phenylacetonitrile analog is also a solid, but melts at a significantly lower temperature of 69 °C .

Crystallization Purification Solid-state properties Handling

Synthetic Utility: Defined Role as a Masked Acyl Anion Equivalent in 1,4-Conjugate Additions

The class of α-(aryl)-4-morpholineacetonitriles, to which 2-morpholino-2-(p-tolyl)acetonitrile belongs, is specifically utilized as a masked aroyl anion equivalent [1]. This enables 1,4-conjugate additions to α,β-unsaturated esters and nitriles to generate 3-(aroyl)propionic acid derivatives, which are key intermediates in the synthesis of 6-aryl-3(2H)-pyridazinones and other heterocycles [2]. The specific aryl group (p-tolyl) dictates the identity of the final heterocyclic product.

Organic synthesis Acyl anion equivalent Conjugate addition Heterocycle synthesis

High-Value Application Scenarios for Procuring 2-Morpholino-2-(p-tolyl)acetonitrile (CAS 42419-53-4)


Synthesis of p-Tolyl-Containing Heterocyclic Libraries

This compound is the definitive building block for generating 3-(p-toluoyl)propionic acid intermediates via 1,4-conjugate addition . These intermediates are crucial for constructing 6-(p-tolyl)-3(2H)-pyridazinones and related heterocycles, which are privileged scaffolds in medicinal chemistry programs targeting anticonvulsant and other CNS activities [1]. Procurement of this specific compound enables the synthesis of a library of final compounds that cannot be accessed using the phenyl or methoxy analogs.

Physicochemical Property Optimization in Drug Discovery

The distinct physicochemical profile of 2-morpholino-2-(p-tolyl)acetonitrile, characterized by a higher LogP (1.77) and a higher melting point (89-90.5 °C) compared to its unsubstituted analog , makes it a valuable tool fragment for medicinal chemists. It can be used to intentionally increase the lipophilicity and modify the solid-state properties of a lead series, thereby optimizing ADME parameters and formulation characteristics without altering the core morpholino-acetonitrile pharmacophore [1].

Method Development for Chromatographic Separation

The compound's increased lipophilicity (LogP 1.77) relative to closely related analogs (LogP 1.4 for phenyl analog) provides a useful benchmark for developing and validating reversed-phase HPLC methods . Its distinct retention time under a given set of conditions can be used to verify system suitability and resolve closely eluting impurities or analogs in reaction monitoring and purity analysis.

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